molecular formula C6H15FSn B13416242 Triethyl(fluoro)stannane CAS No. 358-44-1

Triethyl(fluoro)stannane

Cat. No.: B13416242
CAS No.: 358-44-1
M. Wt: 224.89 g/mol
InChI Key: DFUIOHBANYCFQQ-UHFFFAOYSA-M
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Description

Triethyl(fluoro)stannane is an organotin compound that contains a tin atom bonded to three ethyl groups and one fluorine atom. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis, materials science, and industrial chemistry. The presence of the fluorine atom in this compound imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl(fluoro)stannane can be synthesized through several methods. One common approach involves the reaction of triethylstannane with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the fluorine atom.

Another method involves the use of organotin hydrides, which are prepared by reducing the corresponding organotin chlorides with reducing agents like lithium aluminium hydride . This method is widely used due to its efficiency and the availability of the starting materials.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Triethyl(fluoro)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, pseudohalides, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, for example, the products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Triethyl(fluoro)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl(fluoro)stannane in chemical reactions involves the activation of the tin center, which facilitates the formation of new bonds. In Stille coupling reactions, for example, the tin atom forms a complex with the halide or pseudohalide, enabling the transfer of the organic group to the target molecule . The presence of the fluorine atom can influence the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl(fluoro)stannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. This makes it particularly useful in reactions where selective fluorination is desired. Compared to other organotin compounds, this compound offers a balance of reactivity and stability, making it a valuable reagent in both research and industrial applications.

Properties

CAS No.

358-44-1

Molecular Formula

C6H15FSn

Molecular Weight

224.89 g/mol

IUPAC Name

triethyl(fluoro)stannane

InChI

InChI=1S/3C2H5.FH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

DFUIOHBANYCFQQ-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)F

Origin of Product

United States

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